Boc-D-isoleucine

Catalog No.
S1794234
CAS No.
55721-65-8
M.F
M. Wt
231.3
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-isoleucine

CAS Number

55721-65-8

Product Name

Boc-D-isoleucine

IUPAC Name

(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Weight

231.3

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1

SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
  • Stereochemical Purity: Boc-D-isoleucine is a stereochemically pure molecule, meaning it has a specific three-dimensional structure. This purity is essential in many research applications, particularly those studying protein interactions and enzyme activity.
  • Protecting Group: The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the isoleucine's amino group. This protection allows for selective modification of other functional groups within the molecule. The Boc group can be selectively removed under specific conditions to reveal the free amine group for further reactions. [Source: Boc protecting group in organic synthesis ]

Here are some specific examples of how Boc-D-isoleucine is used in scientific research:

  • Peptide Synthesis: Boc-D-isoleucine is a common building block used in the chemical synthesis of peptides. Peptides are short chains of amino acids that play essential roles in biological processes. By incorporating Boc-D-isoleucine, researchers can introduce the D-isomer of isoleucine into their peptides to study the impact of stereochemistry on function. [Source: Chemical synthesis of peptides ]
  • Protein-Protein Interactions: Researchers can use Boc-D-isoleucine to investigate protein-protein interactions. By attaching Boc-D-isoleucine to a specific protein, they can study how this modified protein interacts with other proteins. This information can be crucial for understanding cellular processes and developing new drugs. [Source: Protein-protein interaction assays: Probing the biochemical toolbox ]
  • Enzyme Activity Studies: Boc-D-isoleucine can be a valuable tool for studying enzyme activity. By incorporating Boc-D-isoleucine into a substrate molecule (the molecule acted upon by an enzyme), researchers can investigate how enzymes recognize and process different stereoisomers. This information can provide insights into enzyme function and potential drug targets. [Source: Enzyme assays to measure enzymatic activity ]
Origin

Boc-D-isoleucine is not found naturally. It is a synthetically produced molecule derived from the amino acid D-isoleucine. D-isoleucine is the mirror image of the naturally occurring L-isoleucine, which is essential for protein synthesis in living organisms [1].

Significance

Boc-D-isoleucine serves as a protected amino acid building block. The Boc (tert-Butyloxycarbonyl) group temporarily protects the amino group (NH2) of D-isoleucine, allowing for controlled incorporation of D-isoleucine into peptides during a process called solid-phase peptide synthesis (SPPS) [2]. SPPS is a powerful technique for creating peptides, which are short chains of amino acids with diverse biological functions. By incorporating D-isomers like D-isoleucine, researchers can produce peptides with unique properties, such as increased stability or resistance to enzymatic degradation [3].


Molecular Structure Analysis

Boc-D-isoleucine possesses a complex structure with several key features:

  • Boc protecting group: The tert-butyloxycarbonyl (Boc) group (CH3)3COCO- is attached to the amino group (NH2) of D-isoleucine. This bulky group prevents unwanted reactions with the amino group during peptide synthesis [2].
  • D-isoleucine backbone: The core structure consists of D-isoleucine, an α-amino acid with a central carbon atom bonded to an amine group, a carboxylic acid group, a hydrogen atom, and a side chain. The side chain of D-isoleucine is a branched hydrocarbon chain (CH(CH3)(CH2CH3)) [1].
  • Carboxylic acid group: The C-terminus of the molecule has a carboxylic acid group (COOH), which is essential for peptide bond formation during SPPS [2].

The specific arrangement of these functional groups creates a molecule with distinct chemical properties and reactivity.


Chemical Reactions Analysis

Synthesis

Boc-D-isoleucine is typically synthesized from D-isoleucine through a series of chemical reactions. The details of the synthesis can vary depending on the specific method used, but generally involve the protection of the amino group with the Boc group followed by purification steps [4].

Reactions in peptide synthesis

During SPPS, Boc-D-isoleucine reacts with other protected amino acids in a stepwise manner. The Boc group is selectively removed, allowing the D-isoleucine's amino group to form a peptide bond with the carboxylic acid group of another amino acid. This process is repeated to create the desired peptide sequence [2].

Decomposition

Boc-D-isoleucine can decompose under harsh acidic or basic conditions. The Boc group can be cleaved by strong acids, while the peptide bond can be hydrolyzed by strong bases or enzymes [5].

Balanced chemical equations (examples):

  • Boc group removal (using trifluoroacetic acid, TFA):

(Boc-D-Ile-OH) + TFA -> D-Ile-OH + Boc-F + CO2 + HF

  • Peptide bond formation (between Boc-D-Ile-OH and H-Leu-OH):

Boc-D-Ile-OH + H-Leu-OH + DIC/DMAP -> Boc-D-Ile-Leu-OH + HCl

(DIC/DMAP: Dicyclohexylcarbodiimide and N,N-dimethylaminopyridine, coupling agents)

Note

These are simplified examples, and the actual reaction conditions and mechanisms may be more complex.


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [6].
  • Melting point: 102-104 °C [6]. (Data from a commercial supplier)
  • Boiling point: Not applicable, decomposes before boiling.
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol; slightly soluble in water [6].
  • Stability: Stable under dry conditions at room temperature. Can decompose under acidic or basic conditions [5].

Data source:

  • Sigma-Aldrich product information for Boc-D-Ile-OH:

XLogP3

1.6

Dates

Modify: 2023-08-15

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